molecular formula C15H14BrNO3 B5631081 N-(2-bromophenyl)-2,6-dimethoxybenzamide

N-(2-bromophenyl)-2,6-dimethoxybenzamide

Cat. No. B5631081
M. Wt: 336.18 g/mol
InChI Key: WUBLLKBWWAOKRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-2,6-dimethoxybenzamide often involves acylation reactions, where specific aminophenols react with acyl chlorides in solvents like tetrahydrofuran (THF) to yield the desired benzamide derivatives. Characterization techniques such as NMR, elemental analysis, and X-ray diffraction are commonly used to verify the structures of these compounds (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis involves examining the geometry and intermolecular interactions of the compound. Studies have shown that intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings. These analyses are crucial for understanding the compound's behavior in different states and can be performed using techniques like single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-bromophenyl)-2,6-dimethoxybenzamide and its derivatives can include various functionalization processes, highlighting the compound's reactivity towards different chemical groups. The presence of functional groups such as bromo, methoxy, and benzamide moieties can facilitate diverse reactions, leading to the synthesis of novel compounds with potential biological activities (Çakmak et al., 2022).

Physical Properties Analysis

The physical properties of such compounds can be explored through their crystalline structure, melting points, solubility, and spectroscopic characteristics. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science or pharmaceuticals (Karabulut et al., 2014).

properties

IUPAC Name

N-(2-bromophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-8-5-9-13(20-2)14(12)15(18)17-11-7-4-3-6-10(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBLLKBWWAOKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269803

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